2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide
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Overview
Description
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE is a complex organic compound characterized by the presence of a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The final step involves the attachment of the morpholinopropyl group to the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various derivatives .
Scientific Research Applications
2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro groups but differs in the overall structure.
4-Chloro-5-cyclopropyl-2-(trifluoromethyl)pyridine: Similar in having the chloro, cyclopropyl, and trifluoromethyl groups but lacks the pyrazole ring and morpholinopropyl group.
Uniqueness
The uniqueness of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(3-MORPHOLINOPROPYL)PROPANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H24ClF3N4O2 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C17H24ClF3N4O2/c1-11(16(26)22-5-2-6-24-7-9-27-10-8-24)25-14(12-3-4-12)13(18)15(23-25)17(19,20)21/h11-12H,2-10H2,1H3,(H,22,26) |
InChI Key |
UAXBSDFVWKOUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCN1CCOCC1)N2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3 |
Origin of Product |
United States |
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